
Propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate is a chemical compound with the molecular formula C9H11O3Cl3. It is also known by its CAS number: 113966-13-5 . This compound belongs to the class of organic esters and contains both acetyl and trichlorobut-2-enoate functional groups.
Vorbereitungsmethoden
Industrial Production: Industrial-scale production methods for this compound are not widely documented. Research and development in this area would be necessary to establish efficient and scalable processes.
Analyse Chemischer Reaktionen
Reactivity: Propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate may undergo various chemical reactions due to its functional groups. These reactions include:
Substitution Reactions: The chlorine atoms in the trichlorobut-2-enoate portion can be replaced by other nucleophiles.
Reduction Reactions: Reduction of the carbonyl group (acetyl) to an alcohol.
Oxidation Reactions: Oxidation of the alcohol group to a carbonyl group.
Substitution: Nucleophilic substitution reactions typically involve bases or nucleophiles (e.g., amines, thiols).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromic acid (HCrO).
Major Products: The specific products formed from these reactions would depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate’s applications extend across various scientific fields:
Chemistry: It can serve as a synthetic intermediate for other compounds.
Biology: Researchers might explore its biological activity, toxicity, or potential as a pharmacophore.
Medicine: Investigations into its medicinal properties, such as antimicrobial or anticancer effects.
Industry: If scalable production methods are developed, it could find use in specialty chemicals.
Wirkmechanismus
The exact mechanism by which Propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Unfortunately, direct comparisons with similar compounds are scarce in the literature. its unique combination of functional groups makes it an intriguing subject for further investigation.
Eigenschaften
CAS-Nummer |
113966-13-5 |
|---|---|
Molekularformel |
C9H11Cl3O3 |
Molekulargewicht |
273.5 g/mol |
IUPAC-Name |
propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate |
InChI |
InChI=1S/C9H11Cl3O3/c1-5(2)15-8(14)7(6(3)13)4-9(10,11)12/h4-5H,1-3H3 |
InChI-Schlüssel |
MUPDJIMHORDAMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C(=CC(Cl)(Cl)Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


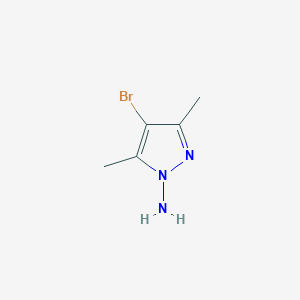
![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)
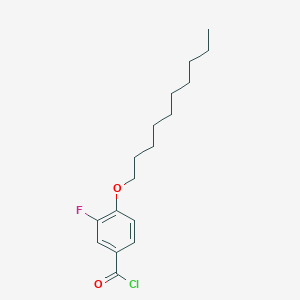
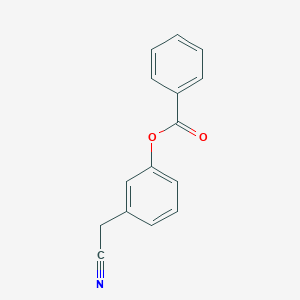
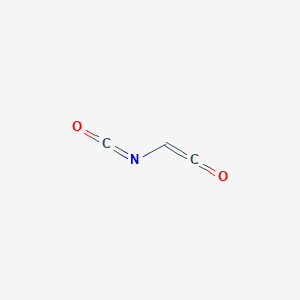
![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)
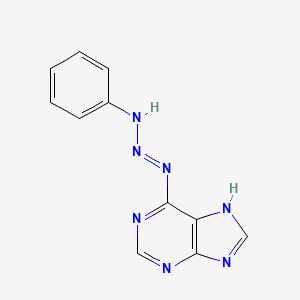
![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
![(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14310038.png)
![{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B14310056.png)

